molecular formula C12H5Cl3N2 B15225134 1,4,7-Trichlorophenazine

1,4,7-Trichlorophenazine

Katalognummer: B15225134
Molekulargewicht: 283.5 g/mol
InChI-Schlüssel: SLLNUPWBGDDMRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,7-Trichlorophenazine is a chlorinated derivative of phenazine, a nitrogen-containing heterocyclic compoundThe molecular formula of this compound is C12H5Cl3N2, and it has a molecular weight of 283.54 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phenazines, including 1,4,7-Trichlorophenazine, can be achieved through several methods. Common synthetic routes include:

    Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions.

    Beirut Method: This method involves the oxidative cyclization of diphenylamines.

    Condensation of 1,2-Diaminobenzenes with 2C-Units: This method involves the reaction of 1,2-diaminobenzenes with carbonyl compounds.

    Reductive Cyclization of Diphenylamines: This method involves the reduction of diphenylamines followed by cyclization.

    Oxidative Cyclization of 1,2-Diaminobenzene/Diphenylamines: This method involves the oxidation of 1,2-diaminobenzene or diphenylamines followed by cyclization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,7-Trichlorophenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1,4,7-Trichlorophenazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.

    Biology: Studied for its antimicrobial and antitumor properties.

    Medicine: Investigated for its potential use in the development of new drugs with antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,4,7-Trichlorophenazine involves its interaction with cellular components, leading to various biological effects. The compound can act as an electron shuttle, modifying cellular redox states and generating reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to cell death. Additionally, this compound can interact with DNA and proteins, disrupting their normal functions and leading to cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

1,4,7-Trichlorophenazine can be compared with other phenazine derivatives, such as:

Uniqueness

This compound is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for substitution reactions, making it a valuable compound for further chemical modifications and applications .

Eigenschaften

Molekularformel

C12H5Cl3N2

Molekulargewicht

283.5 g/mol

IUPAC-Name

1,4,7-trichlorophenazine

InChI

InChI=1S/C12H5Cl3N2/c13-6-1-4-9-10(5-6)17-12-8(15)3-2-7(14)11(12)16-9/h1-5H

InChI-Schlüssel

SLLNUPWBGDDMRE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC3=C(C=CC(=C3N=C2C=C1Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.